Cbz-NH-PEG1-CH2CH2COOH

PROTAC Linker length Spacer design

Cbz-NH-PEG1-CH2CH2COOH (3-[2-(Cbz-amino)ethoxy]propanoic acid) is a heterobifunctional polyethylene glycol (PEG)-based linker with a single ethylene glycol unit (PEG1). It features a carbobenzyloxy (Cbz)-protected amine at one terminus and a propionic acid (–CH₂CH₂COOH) at the other.

Molecular Formula C13H17NO5
Molecular Weight 267.28 g/mol
Cat. No. B15542719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-NH-PEG1-CH2CH2COOH
Molecular FormulaC13H17NO5
Molecular Weight267.28 g/mol
Structural Identifiers
InChIInChI=1S/C13H17NO5/c15-12(16)6-8-18-9-7-14-13(17)19-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,17)(H,15,16)
InChIKeyCRNWVZCUBIJZEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cbz-NH-PEG1-CH2CH2COOH (CAS 1205751-19-4) — Cbz-Protected Amino PEG1 Propionic Acid Linker for PROTAC and Bioconjugation


Cbz-NH-PEG1-CH2CH2COOH (3-[2-(Cbz-amino)ethoxy]propanoic acid) is a heterobifunctional polyethylene glycol (PEG)-based linker with a single ethylene glycol unit (PEG1) . It features a carbobenzyloxy (Cbz)-protected amine at one terminus and a propionic acid (–CH₂CH₂COOH) at the other . This molecular architecture provides a short, semi‑rigid spacer of approximately 8–9 Å with defined orthogonal deprotection chemistry . The compound is primarily employed as a synthetic building block in the construction of proteolysis-targeting chimeras (PROTACs) and other bioconjugates where precise control of linker length and protecting‑group compatibility is required [1].

Why Simple Substitution of Cbz-NH-PEG1-CH2CH2COOH with Other Short PEG Linkers Compromises PROTAC Design


In PROTAC and bioconjugate design, both the absolute length of the linker and the nature of the protecting group directly influence ternary complex formation, degradation efficiency, and synthetic compatibility [1]. Even a one‑carbon variation in spacer length can shift the optimal geometry of the E3‑ligase–PROTAC–target protein complex by >2 Å, potentially reducing degradation potency by an order of magnitude [2]. Furthermore, the Cbz group offers orthogonality to acid‑labile (Boc) and base‑labile (Fmoc) protecting groups, making it indispensable in multi‑step syntheses where selective deprotection is required . Substituting Cbz-NH-PEG1-CH2CH2COOH with a shorter analog (e.g., Cbz-NH-PEG1-CH2COOH) or a different protecting group (e.g., Boc‑ or Fmoc‑PEG1‑propionic acid) without empirical validation risks altering linker length, solubility, and deprotection sequence, thereby invalidating structure‑activity relationships and necessitating costly re‑optimization [3].

Quantitative Differentiation of Cbz-NH-PEG1-CH2CH2COOH versus Closest Analogs: Spacer Length, Orthogonal Deprotection, Purity, and Cost


Extended Propionic Acid Spacer Adds 2.5 Å and 14 Da Compared to Acetic Acid Analog

Cbz-NH-PEG1-CH2CH2COOH contains a propionic acid (–CH₂CH₂COOH) terminus, providing an additional methylene unit relative to the commonly used acetic acid analog Cbz-NH-PEG1-CH2COOH (–CH₂COOH) . This structural difference translates into a calculated bond‑length increase of approximately 2.5 Å (based on standard C–C bond lengths) and a molecular weight difference of 14.03 Da (267.28 vs. 253.25 g mol⁻¹) . In PROTAC development, linker length deviations as small as 2 Å have been shown to reduce degradation efficiency by >50% [1].

PROTAC Linker length Spacer design

Orthogonal Cbz Deprotection Enables Sequential Synthesis in Presence of Boc/Fmoc Groups

The Cbz protecting group is cleaved by hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH), conditions under which Boc (acid‑labile) and Fmoc (base‑labile) groups remain intact [1]. This orthogonality is critical in multi‑step PROTAC syntheses where an intermediate amine must be unmasked without disturbing other protecting groups [2]. In contrast, Boc-NH-PEG1-CH2CH2COOH (M.W. 233.26) is deprotected with TFA, and Fmoc-NH-PEG1-CH2CH2COOH (M.W. ≈ 341.36) with piperidine .

PROTAC Orthogonal deprotection Solid-phase synthesis

High Analytical Purity (≥98%) Reduces Impurity‑Related Side Reactions in PROTAC Assembly

Cbz-NH-PEG1-CH2CH2COOH is routinely supplied with HPLC‑verified purity ≥98% (typical 98.0–99.8%) . In contrast, many generic PEG‑based PROTAC linkers are offered at 95% purity, introducing up to 5% unidentified impurities that can cross‑react during amide coupling or copper‑catalyzed click chemistry, lowering final PROTAC yield and complicating purification . A 3–5% purity differential corresponds to a 3‑ to 5‑fold higher impurity burden per synthesis step .

PROTAC Purity Quality control

Cost‑Effectiveness Relative to Longer PEG Linkers and Fmoc/Boc Analogs

Based on publicly available catalog pricing (as of 2026), Cbz-NH-PEG1-CH2CH2COOH is priced at approximately $25–$30 per gram at the 1 g scale . This represents a 40–60% cost saving compared to longer PEG homologs (e.g., Cbz-NH-PEG5-CH2COOH, ~$80/g) and a 2‑ to 3‑fold saving versus Fmoc‑protected analogs (e.g., Fmoc-NH-PEG1-CH2COOH, ~$70/g) . The shorter synthesis route for PEG1‑based linkers contributes to this lower cost [1].

PROTAC Procurement Cost analysis

Demonstrated Utility in Potent EGFR PROTAC Degrader (DC50 = 36.51 nM)

Cbz-NH-PEG1-CH2CH2COOH has been employed as the linker component in a PROTAC EGFR degrader (PROTAC EGFR degrader 2) that exhibited an IC50 of 4.0 nM for target engagement and a DC50 of 36.51 nM for EGFR degradation in cellular assays . While this does not constitute a direct head‑to‑head comparison with other linkers, it provides concrete evidence that the propionic acid spacer and Cbz protection are compatible with achieving low‑nanomolar degradation efficiency in a validated PROTAC molecule .

PROTAC EGFR DC50

High‑Value Research and Industrial Scenarios for Cbz-NH-PEG1-CH2CH2COOH Based on Quantitative Evidence


PROTAC Library Synthesis Requiring Fine‑Tuned Linker Length Without Changing Protecting Group Strategy

When systematic variation of linker length is needed to optimize ternary complex formation, Cbz-NH-PEG1-CH2CH2COOH offers a precise +2.5 Å extension over the acetic acid analog while maintaining identical Cbz protection and PEG1 backbone . This avoids the need to re‑optimize deprotection conditions that would be required when switching to Boc‑ or Fmoc‑based linkers .

Multi‑Step Sequential Synthesis Where Orthogonal Amine Deprotection is Mandatory

In routes that involve both acid‑labile (e.g., Boc) and base‑labile (e.g., Fmoc) protecting groups, the Cbz group of Cbz-NH-PEG1-CH2CH2COOH can be selectively removed by hydrogenolysis without affecting the other protecting groups . This orthogonality streamlines the synthesis of complex PROTACs and antibody‑drug conjugate intermediates .

Large‑Scale PROTAC Production Where Purity‑Driven Yield and Cost Are Critical

The availability of Cbz-NH-PEG1-CH2CH2COOH at ≥98% purity reduces the need for post‑coupling purification, thereby increasing overall yield . Coupled with its 40–60% lower cost compared to longer PEG linkers, this makes the compound economically attractive for synthesizing PROTAC libraries or scaling up a lead candidate .

Building Blocks for EGFR‑Targeting PROTACs with Validated Sub‑100 nM Degradation Potency

Given the published DC50 of 36.51 nM for an EGFR PROTAC constructed with this linker, researchers targeting EGFR degradation can confidently select Cbz-NH-PEG1-CH2CH2COOH as a known, effective linker component, reducing the experimental burden of linker screening .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cbz-NH-PEG1-CH2CH2COOH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.